Methyl 1-amino-3-hydroxycyclobutane-1-carboxylate hydrochloride
Description
Methyl 1-amino-3-hydroxycyclobutane-1-carboxylate hydrochloride (CAS: 2089258-00-2) is a cyclobutane-derived organic compound with the molecular formula C₆H₁₂ClNO₃ and a molecular weight of 181.62 g/mol . Its structure features a strained cyclobutane ring substituted with an amino group (-NH₂), a hydroxyl group (-OH), and a methyl ester moiety, all bonded to adjacent carbons. The hydrochloride salt form enhances its solubility in polar solvents and stability under physiological conditions.
Properties
IUPAC Name |
methyl 1-amino-3-hydroxycyclobutane-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c1-10-5(9)6(7)2-4(8)3-6;/h4,8H,2-3,7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGIMEFHCCXRWMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC(C1)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2089258-00-2 | |
| Record name | methyl 1-amino-3-hydroxycyclobutane-1-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Scientific Research Applications
Methyl 1-amino-3-hydroxycyclobutane-1-carboxylate hydrochloride is used in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 1-amino-3-hydroxycyclobutane-1-carboxylate hydrochloride exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, influencing biological processes. The molecular targets and pathways involved vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclobutane and Cyclopentane Derivatives
Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride
- Molecular Formula: C₇H₁₄ClNO₂
- Molecular Weight : 179.64 g/mol
- Key Features: A cyclobutane ring with a methylamino (-NCH₃) group and methyl ester. Lacks the hydroxyl group present in the target compound.
- Synthesis: Prepared via reaction of methyl 1-(methylamino)cyclobutanecarboxylate with 4-toluenesulfonate monohydrate in ethyl acetate .
Methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride
- Molecular Formula: C₈H₁₆ClNO₂
- Molecular Weight : 193.67 g/mol
- Key Features: Cyclopentane ring (larger, less strained) with methylamino and ester groups.
- Comparison : The cyclopentane ring reduces ring strain, which may enhance conformational flexibility and thermal stability but reduce reactivity compared to cyclobutane derivatives .
Branched-Chain Amino Esters
Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate hydrochloride
Carboxylic Acid vs. Ester Derivatives
1-Amino-3-hydroxycyclobutane-1-carboxylic acid hydrochloride
- Molecular Formula: C₅H₁₀ClNO₃
- Molecular Weight : 167.59 g/mol
- Key Features: Cyclobutane ring with amino, hydroxyl, and carboxylic acid groups.
- Comparison : The carboxylic acid group (vs. ester in the target compound) increases polarity and acidity (lower pKa), affecting bioavailability and salt formation tendencies .
Data Table: Comparative Analysis of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Ring Size | Functional Groups | Solubility |
|---|---|---|---|---|---|
| Methyl 1-amino-3-hydroxycyclobutane-1-carboxylate HCl | C₆H₁₂ClNO₃ | 181.62 | 4-membered | Amino, hydroxyl, ester, HCl salt | High (polar solvents) |
| Methyl 1-(methylamino)cyclobutanecarboxylate HCl | C₇H₁₄ClNO₂ | 179.64 | 4-membered | Methylamino, ester, HCl salt | Moderate |
| Methyl 1-(methylamino)cyclopentanecarboxylate HCl | C₈H₁₆ClNO₂ | 193.67 | 5-membered | Methylamino, ester, HCl salt | Moderate |
| 1-Amino-3-hydroxycyclobutane-1-carboxylic acid HCl | C₅H₁₀ClNO₃ | 167.59 | 4-membered | Amino, hydroxyl, carboxylic acid, HCl | High (aqueous) |
| Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate HCl | C₈H₁₈ClNO₃ | 211.69 | N/A | Branched ester, methylamino, HCl salt | Low (lipophilic) |
Biological Activity
Methyl 1-amino-3-hydroxycyclobutane-1-carboxylate hydrochloride (referred to as AHCBH) is a cyclobutane derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its interactions with biomolecules, antimicrobial properties, and potential therapeutic applications.
- Molecular Formula : C6H12ClNO3
- Molar Mass : 181.62 g/mol
- CAS Number : 2089258-00-2
AHCBH's biological activity is primarily attributed to its functional groups—the amino and hydroxyl groups—which facilitate hydrogen bonding and electrostatic interactions with various biomolecules. This enables the compound to influence the structure and function of target proteins and enzymes.
1. Interaction with Biomolecules
Research indicates that AHCBH can bind to various enzymes, acting as a competitive inhibitor in metabolic pathways. For instance, studies have shown that it inhibits glutamate decarboxylase with an IC50 value of 12 μM, suggesting effective enzyme inhibition.
| Enzyme | Inhibition Type | IC50 Value (μM) |
|---|---|---|
| Glutamate Decarboxylase | Competitive | 12 |
2. Antimicrobial Activity
AHCBH has demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have established the minimum inhibitory concentrations (MIC) for several pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
| Pseudomonas aeruginosa | 128 μg/mL |
These findings indicate that AHCBH may serve as a potential candidate for developing new antimicrobial agents.
Case Study: Enzyme Interaction
In a targeted study, researchers explored the interaction of AHCBH with various enzymes involved in metabolic pathways. The findings highlighted its role as a competitive inhibitor, which could be harnessed for therapeutic purposes in conditions where modulation of these enzymes is beneficial.
Preclinical Evaluations
Preclinical studies have investigated the pharmacokinetics and biodistribution of AHCBH in animal models. These studies are crucial for understanding its potential therapeutic applications and safety profile.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis yield of methyl 1-amino-3-hydroxycyclobutane-1-carboxylate hydrochloride?
- Methodological Answer : Synthesis optimization requires careful control of reaction conditions. For cyclobutane derivatives, a common approach involves acid-catalyzed cyclization or aminolysis. For example, in related syntheses (e.g., methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride), hydrochloric acid in dioxane was used to achieve quantitative yield after reduced-pressure concentration . Adjusting stoichiometry, solvent polarity (e.g., dioxane vs. THF), and reaction time can enhance yield. Monitoring via TLC or HPLC is advised to track intermediate formation.
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H-NMR (e.g., DMSO-d6) is essential for confirming stereochemistry and functional groups. Peaks for hydroxyl (δ ~3.8–4.2 ppm) and amine protons (δ ~8.5–9.0 ppm) should be observed, as seen in structurally similar compounds .
- Mass Spectrometry : High-resolution MS (HRMS) or LC-MS validates molecular weight (e.g., C₇H₁₄ClNO₃ would have a theoretical MW of 195.6 g/mol).
- HPLC : Reverse-phase HPLC with UV detection (e.g., 210–254 nm) ensures purity >95%, as required for research-grade compounds .
Q. How should researchers handle hygroscopicity and stability during storage?
- Methodological Answer : Cyclobutane derivatives with hydroxyl and amine groups are often hygroscopic. Store in airtight containers under inert gas (N₂/Ar) at −20°C. Desiccants like silica gel or molecular sieves should be included. For analogs like cis-3-amino-1-methylcyclobutanol hydrochloride, suppliers recommend desiccated storage to prevent hydrolysis .
Advanced Research Questions
Q. What strategies resolve stereochemical challenges in synthesizing the cis/trans isomers of this compound?
- Methodological Answer :
- Chiral Resolution : Use chiral auxiliaries (e.g., (R)- or (S)-BINOL) or enantioselective catalysts during cyclization. For example, cis-3-hydroxy-3-methylcyclobutylamine hydrochloride was isolated via recrystallization in ethanol/water mixtures .
- Chromatography : Chiral HPLC columns (e.g., Daicel CHIRALPAK®) can separate isomers. Retention times and elution order must be validated using standards .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Docking Studies : Tools like AutoDock Vina or Schrödinger Suite model interactions with enzymes (e.g., aminotransferases) by leveraging the compound’s hydrogen-bond donors (3) and acceptors (2) .
- Molecular Dynamics (MD) : Simulate stability in aqueous environments using force fields (AMBER/CHARMM). The cyclobutane ring’s rigidity may influence binding kinetics .
Q. What protocols assess the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours. Analyze degradation products via LC-MS. For analogs like methylene blue derivatives, acidic conditions accelerated hydrolysis .
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Cyclobutane rings typically degrade above 150°C .
Q. How are impurities quantified and controlled during scale-up synthesis?
- Methodological Answer :
- ICH Guidelines : Follow Q3A(R2) for impurity profiling. For example, ethylarticaine hydrochloride impurities were quantified using HPLC with a C18 column and 0.1% TFA in acetonitrile/water gradients .
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction intermediates and byproducts in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
